molecular formula C10H10ClNO2 B1609693 Ethyl 4-chlorobenzylidenecarbamate CAS No. 681260-32-2

Ethyl 4-chlorobenzylidenecarbamate

Cat. No. B1609693
M. Wt: 211.64 g/mol
InChI Key: IWDQNLGTAIHREZ-KPKJPENVSA-N
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Description

Ethyl 4-chlorobenzylidenecarbamate is a chemical compound with the molecular formula C10H10ClNO2 . It’s also known as (4-CHLORO-BENZYLIDENE)-CARBAMIC ACID ETHYL ESTER .


Synthesis Analysis

The synthesis of similar carbamates has been reported in the literature. For instance, new carbamates of 4-nitrophenylchloroformate were synthesized in a simple nucleophilic substitution reaction . Another method involved the tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate .


Molecular Structure Analysis

The molecular structure of Ethyl 4-chlorobenzylidenecarbamate can be determined using various spectroscopic techniques such as 1H NMR, 13C NMR, and IR spectra . The crystal structure can be determined by single crystal X-ray diffraction analysis .


Chemical Reactions Analysis

Ethyl carbamate is produced by several chemical mechanisms: first, from urea and various proteins like citrulline produced during the fermentation step and second from cyanide, and hydrocyanic acid, via ethyl carbamate precursors such as cyanate .


Physical And Chemical Properties Analysis

Ethyl 4-chlorobenzylidenecarbamate has a molecular weight of 211.64 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on chemical databases .

Safety And Hazards

While specific safety and hazard information for Ethyl 4-chlorobenzylidenecarbamate was not found, it’s important to handle all chemicals with appropriate safety measures. Ethyl carbamate, a related compound, is genotoxic and carcinogenic for a number of species such as mice, rats, hamsters, and monkeys .

Future Directions

Research into the bioreduction of similar compounds suggests potential future directions. For instance, a bioreduction system was constructed for biologically transforming COBE to ®-CHBE via whole-cell biocatalysis, and the established bioprocess has potential application in the future .

properties

IUPAC Name

ethyl (NE)-N-[(4-chlorophenyl)methylidene]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-2-14-10(13)12-7-8-3-5-9(11)6-4-8/h3-7H,2H2,1H3/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDQNLGTAIHREZ-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N=CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/N=C/C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90430539
Record name Ethyl 4-chlorobenzylidenecarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chlorobenzylidenecarbamate

CAS RN

681260-32-2
Record name Ethyl 4-chlorobenzylidenecarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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